REACTION_CXSMILES
|
F[C:2]1[N:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][NH2:19])=[CH:14][CH:13]=1>CN1C(=O)CCC1>[F:11][C:12]1[CH:17]=[CH:16][C:15]([N:18]2[C:2]3=[N:9][CH:8]=[CH:7][C:6]([I:10])=[C:3]3[CH:4]=[N:19]2)=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=N1)I
|
Name
|
|
Quantity
|
332 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry
|
Type
|
CUSTOM
|
Details
|
16×100 mm Chem-Glass reaction tube under N2
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was flushed with argon
|
Type
|
CUSTOM
|
Details
|
securely capped
|
Type
|
CUSTOM
|
Details
|
placed in a 185° C.
|
Type
|
CUSTOM
|
Details
|
for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with EtOAc (200 mL)
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water (5×50 mL), brine (1×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by Biotage Silica gel chromatography on a 90 g Thompson Single Step™ silica cartridge
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=CC=2C1=NC=CC2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 59.2% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |